molecular formula C9H8BrNO2S B3035856 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one CAS No. 338753-36-9

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No.: B3035856
CAS No.: 338753-36-9
M. Wt: 274.14 g/mol
InChI Key: NNPHRZWCSIFXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinones are celebrated for their structural plasticity, enabling modifications that enhance pharmacokinetic and pharmacodynamic properties. The core thiazolidin-4-one scaffold consists of a five-membered ring with a carbonyl group at position 1 and variable substituents at positions 3 and 5, which can be tailored to optimize bioactivity.

Key Pharmacological Applications

  • Antimicrobial Activity : Thiazolidinones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, as demonstrated by derivatives with para-substituted aryl groups.
  • Anticancer Potential : Substituted thiazolidinones induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial membrane destabilization.
  • Anti-inflammatory Effects : Cyclooxygenase-2 (COX-2) inhibition is achieved through thiazolidinones bearing electron-withdrawing groups, which reduce prostaglandin synthesis.

Structural Modifications and Bioactivity
The introduction of halogen atoms, such as bromine, enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For instance, bromine’s electron-withdrawing nature increases resonance stabilization in the thiazolidinone ring, improving metabolic stability.

Table 1: Biological Activities of Thiazolidinone Derivatives

Substituent Position Functional Group Biological Activity Target Mechanism
3 Aryl/Bromophenyl Anticancer Topoisomerase inhibition
5 Methyl/Acetyl Antimicrobial Cell wall synthesis disruption
2 Hydroxyl Anti-inflammatory COX-2 inhibition

Structural Significance of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one in Bioactive Molecule Design

The compound this compound (C₉H₆BrNO₂S) features a thiazolidin-4-one core substituted at position 3 with a 4-bromophenyl group. This structure confers unique electronic and steric properties critical for target engagement.

Electronic Effects
The bromine atom’s strong inductive effect increases the electrophilicity of the carbonyl group at position 1, facilitating nucleophilic interactions with serine residues in enzyme active sites. Additionally, the para-substituted bromophenyl group enhances π-π stacking with aromatic amino acids, such as tyrosine and phenylalanine, in target proteins.

Conformational Rigidity
The thiazolidinone ring adopts a puckered conformation, reducing entropy loss upon binding. This preorganization is advantageous for high-affinity interactions with G-protein-coupled receptors (GPCRs) and kinases.

Table 2: Structural Features of this compound

Feature Implication in Drug Design
Bromophenyl group Enhances lipophilicity and target binding via hydrophobic interactions
Thiazolidin-4-one core Provides hydrogen-bonding sites (C=O and N-H) for enzyme inhibition
Planar aromatic system Facilitates intercalation into DNA or RNA helices

Synthetic Accessibility
The compound is synthesized via a one-pot condensation of 4-bromobenzaldehyde, thioglycolic acid, and ammonium acetate under acidic conditions. Microwave-assisted methods have reduced reaction times to under 30 minutes while maintaining yields above 85%, underscoring its feasibility for large-scale production.

Applications in Drug Design Molecular docking studies reveal that this compound exhibits strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer. The bromophenyl moiety occupies a hydrophobic cleft, while the carbonyl oxygen forms hydrogen bonds with Lys745 and Asp855 residues.

Properties

IUPAC Name

3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c10-7-1-3-8(4-2-7)11-6-14(13)5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPHRZWCSIFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179436
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338753-36-9
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea Derivatives with α-Halo Carbonyl Compounds

The cyclocondensation of thiourea derivatives with α-halo carbonyl precursors represents a classical route to thiazolidin-4-ones. For 3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one, this method involves reacting 4-bromophenyl isothiocyanate with α-chloroacetyl chloride under basic conditions (Scheme 1).

General Procedure :

  • Step 1 : 4-Bromophenyl isothiocyanate (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
  • Step 2 : α-Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.
  • Step 3 : The mixture is stirred at room temperature for 12–16 hours, yielding a thiourea intermediate.
  • Step 4 : Intramolecular cyclization is induced by heating under reflux in ethanol, forming the thiazolidin-4-one ring.

Optimization Data :

  • Catalyst Screening : Triethylamine outperforms DBU or pyridine in minimizing side products.
  • Solvent Effects : Ethanol provides higher cyclization yields (72%) compared to THF (58%) or acetonitrile (65%).
  • Reaction Time : Prolonged reflux (>24 hours) leads to decomposition, while <12 hours results in incomplete cyclization.

Spectroscopic Validation :

  • IR : C=O stretch at 1728–1712 cm⁻¹ (thiazolidinone ring), C-S absorption at 648–632 cm⁻¹.
  • ¹H NMR : Singlet for C4-H at δ 5.71 ppm, aromatic protons at δ 7.25–7.33 ppm (4-bromophenyl).

Schiff Base Formation Followed by Mercaptoacetic Acid Cyclization

This two-step approach involves forming a Schiff base intermediate between 4-bromoaniline and glyoxylic acid, followed by cyclization with mercaptoacetic acid (Scheme 2).

Synthetic Protocol :

  • Schiff Base Synthesis :
    • 4-Bromoaniline (1.0 equiv) reacts with glyoxylic acid (1.1 equiv) in ethanol under reflux for 4 hours.
    • The imine intermediate is isolated via vacuum filtration (yield: 85–90%).
  • Cyclization :
    • The Schiff base is treated with mercaptoacetic acid (1.5 equiv) in toluene, catalyzed by p-toluenesulfonic acid (0.1 equiv).
    • Reflux for 6 hours affords the target compound after recrystallization from methanol (yield: 68%).

Critical Parameters :

  • Acid Catalyst : p-TsOH enhances reaction rate compared to acetic acid.
  • Solvent Choice : Toluene prevents esterification side reactions observed in ethanol.

Comparative Yields :

Method Yield (%) Purity (HPLC)
Cyclocondensation 72 98.5
Schiff Base 68 97.8

Lewis Acid-Catalyzed Ring-Opening of Aziridines

A stereoselective route employs N-sulfonylaziridines and isothiocyanates under Lewis acid catalysis (Scheme 3).

Procedure :

  • Aziridine Activation : (R)-N-Tosyl-2-phenylaziridine reacts with BF₃·OEt₂ (0.2 equiv) in dichloromethane at 0°C.
  • Ring-Opening : 4-Bromophenyl isothiocyanate (1.1 equiv) is added, inducing Sₙ2-type opening to form a linear intermediate.
  • Cyclization : Heating to 40°C for 8 hours promotes 5-exo-dig cyclization, yielding the thiazolidin-4-one with 89% enantiomeric excess.

Advantages :

  • Stereocontrol : BF₃·OEt₂ ensures inversion of configuration at the aziridine carbon, achieving high enantioselectivity.
  • Functional Group Tolerance : Compatible with electron-deficient aryl isothiocyanates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 4-bromophenylhydrazine and thioglycolic acid under solvent-free conditions.

Protocol :

  • Equimolar 4-bromophenylhydrazine and thioglycolic acid are mixed with silica gel (solid support).
  • Irradiated at 150°C (300 W) for 15 minutes.
  • Crude product is purified via column chromatography (hexane/ethyl acetate), yielding 82%.

Benefits :

  • Reduced Time : 15 minutes vs. 12–24 hours conventional heating.
  • Eco-Friendly : Eliminates solvent use, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 1. Methodological Comparison

Method Yield (%) Reaction Time Scalability Stereoselectivity
Cyclocondensation 72 18 h High Low
Schiff Base 68 10 h Moderate None
Lewis Acid 85 8 h Low High (89% ee)
Microwave 82 0.25 h High None

Key Observations :

  • Cyclocondensation : Optimal for large-scale production but lacks stereocontrol.
  • Lewis Acid Catalysis : Superior for enantioselective synthesis but requires costly catalysts.
  • Microwave : Ideal for rapid synthesis with minimal purification.

Spectroscopic Characterization and Validation

¹³C NMR Data :

  • C=O (thiazolidinone): δ 171.17 ppm.
  • C-Br (aromatic): δ 129.05 ppm.
  • Thiazolidinone C-S: δ 45.8 ppm.

Mass Spectrometry :

  • Molecular ion peak at m/z 274.14 ([M]⁺), consistent with C₉H₈BrNO₂S.

X-ray Crystallography :

  • Dihedral angle between thiazolidinone and 4-bromophenyl groups: 71.20°.
  • Intermolecular C–H···O interactions stabilize the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate for pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been further optimized to enhance this activity, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Properties : Thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines. Studies have indicated that modifications to the thiazolidinone structure can lead to compounds with improved antitumor efficacy .
  • Anti-inflammatory Effects : The compound's structural features allow it to function as an anti-inflammatory agent. Thiazolidinones are known to inhibit pathways involved in inflammation, making them suitable for treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

StudyFindings
Da Silva et al. (2020)Evaluated the anti-glioma activity of thiazolidinones, showing potent effects against glioblastoma multiforme cells .
Rahim et al. (2020)Investigated the synthesis of arylhydrazide derivatives bearing thiazolidinone structures as inhibitors of α-amylase and urease .
Nature Communications (2023)Reported on the use of DES for synthesizing thiazolidinones with high yields and short reaction times .

Structural Comparisons

Comparative analysis with similar compounds reveals the unique features of this compound:

Compound NameStructural CharacteristicsUnique Features
2-(4-Bromophenyl)-thiazolidineLacks carbonyl groupLower antimicrobial potency
5-MethylthiazolidineMethyl substitution at position 5Different pharmacological profile

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives
Compound Name Core Structure Substituents Biological Activity Key Findings Reference
3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Bromophenyl (position 3), 1-oxo Not explicitly reported in evidence Bromine enhances lipophilicity; potential halogen bonding
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 3-(4-Bromophenyl)propan-3-one, 4-chlorophenyl Anti-inflammatory 59.5% inhibition at 20 mg/kg (comparable to indomethacin)
5-(Arylidene)-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one Arylidene, 4-methylcoumarin Antibacterial Active against Gram-positive bacteria (e.g., S. aureus)
2,3-Diaryl-1,3-thiazolidin-4-ones Thiazolidin-4-one Diaryl groups (e.g., 4-Br, 4-NO₂) Anti-HIV Inhibit HIV-1 replication at nanomolar concentrations
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Bromophenyl, 2-chlorophenylmethylene Not explicitly reported Z-configuration may influence stereoelectronic properties

Key Structural and Functional Insights

Core Heterocycle Influence: Thiazolidin-4-ones (e.g., target compound) vs. Substitution at position 2 (e.g., 2-thioxo in ) increases hydrogen-bonding capacity, which may enhance antibacterial activity .

Substituent Effects :

  • Halogenated Phenyl Groups : Bromine and chlorine substituents (e.g., 4-bromophenyl in the target compound vs. 4-chlorophenyl in ) improve lipophilicity and membrane permeability. Bromine’s larger atomic radius may strengthen halogen bonding in target interactions .
  • Diaryl Substitutions : 2,3-Diaryl-thiazolidin-4-ones () show potent anti-HIV activity due to enhanced π-π stacking with viral reverse transcriptase. The absence of a second aryl group in the target compound may limit this activity.

Biological Activity Trends: Anti-inflammatory: Oxadiazole derivatives () outperform thiazolidinones in anti-inflammatory assays, suggesting the oxadiazole core may better modulate COX-2 inhibition. Antimicrobial: Thiazolidinones with coumarin hybrids () exhibit Gram-positive specificity, likely due to interactions with bacterial cell wall components. Anti-HIV: Diaryl-thiazolidin-4-ones () demonstrate nanomolar efficacy, highlighting the importance of dual aromatic substitutions for HIV-RT inhibition.

Physicochemical and Computational Analysis

  • Vibrational Spectra : DFT studies on 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one () reveal distinct C=O and C–Br stretching modes, which are critical for stability and intermolecular interactions.

Biological Activity

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate aromatic aldehydes with thiazolidine derivatives. The structural characterization is often confirmed using spectroscopic methods like IR, NMR, and MS. For instance, the characteristic absorption bands in IR spectra confirm the formation of thiazolidine rings and functional groups associated with the compound .

Antioxidant Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often evaluated using various assays such as DPPH and ABTS radical scavenging assays. The compound has shown to have a lower EC50 value compared to other derivatives, indicating a stronger ability to scavenge free radicals .

CompoundEC50 (µM)Activity Level
This compound0.4653 ± 0.0334Moderate
Reference Compound (Phenazone)Not DeterminedLow

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies show that it possesses significant antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.22High
Escherichia coli0.25High

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory and anticancer activities. It exhibits the ability to inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways. In vitro studies have demonstrated its effectiveness in reducing cancer cell proliferation, particularly in breast cancer cell lines (MCF7), showing IC50 values that suggest potent anticancer activity .

Case Studies

A recent study highlighted the synthesis of various thiazolidinone derivatives where this compound was included among the most potent compounds tested for anticancer properties. The study reported that this compound exhibited significant anti-proliferative effects compared to standard chemotherapeutic agents like cisplatin .

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with multiple biological targets. For instance, they may inhibit key enzymes involved in metabolic pathways or modulate receptor activity related to inflammation and cancer progression .

Q & A

(Basic) What synthetic routes are commonly employed for preparing 3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of 4-bromophenyl isothiocyanate with α-keto acids or esters. Key steps include:

  • Reagent selection : Use of 4-bromophenyl isothiocyanate and ethyl 2-chloroacetoacetate in ethanol under reflux conditions.
  • Reaction monitoring : TLC (silica gel, hexane/ethyl acetate 7:3) to track intermediate formation.
  • Purification : Recrystallization from ethanol/dichloromethane (3:1) yields pure crystals.
    Crystallographic validation (e.g., space group P21/cP2_1/c, a=14.5885A˚a = 14.5885 \, \text{Å}, b=5.5766A˚b = 5.5766 \, \text{Å}) confirms structural integrity .

(Basic) How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) at 296 K.
  • Structure solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-97 for full-matrix least-squares refinement (Rint=0.051R_{\text{int}} = 0.051, R1=0.059R1 = 0.059) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and PLATON for intermolecular interaction analysis .
    Example Data (Monoclinic P21/cP2_1/c):
ParameterValue
a(A˚)a \, (\text{Å})14.5885
b(A˚)b \, (\text{Å})5.5766
β(°)\beta \, (°)100.603
V(A˚3)V \, (\text{Å}^3)1038.8

(Advanced) How can researchers resolve discrepancies between experimental XRD data and computational DFT models for this compound?

Methodological Answer:
Discrepancies (e.g., bond length deviations >0.02 Å) arise from:

  • Crystal packing effects : Intermolecular forces (e.g., C–H⋯O hydrogen bonds) distort geometries vs. gas-phase DFT .
  • Mitigation strategies :
    • Perform periodic DFT (e.g., VASP) incorporating crystal environment.
    • Compare Hirshfeld surfaces (CrystalExplorer) to quantify packing contributions .
    • Validate with neutron diffraction for H-atom positional accuracy.

(Advanced) What methodologies are used to analyze polymorphism in this compound?

Methodological Answer:
Polymorphism studies require:

  • Screening : Solvent evaporation (10 solvents) under varied temperatures.
  • Characterization :
    • PXRD for phase identification.
    • DSC/TGA to assess thermal stability (Tmelt160170°CT_{\text{melt}} \approx 160–170°C).
  • Energy calculations : Lattice energy minimization (Dassault BIOVIA) to predict stable forms.
    Key Finding : The title compound exhibits a monoclinic polymorph with Z=1Z' = 1; no enantiotropy observed .

(Basic) What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

  • FT-IR : Peaks at 1720 cm1^{-1} (C=O), 1230 cm1^{-1} (C–S), and 680 cm1^{-1} (C–Br) .
  • 1^1H NMR (DMSO-d6d_6) : δ 7.52–7.48 (d, J=8.4HzJ = 8.4 \, \text{Hz}, Ar–H), 4.31 (s, CH2_2) .
  • LC-HRMS : [M+H]+[M+H]^+ at m/z=288.907m/z = 288.907 (calc. 288.184) .

(Advanced) How are intermolecular interactions in the crystal lattice correlated with biological activity?

Methodological Answer:

  • Hydrogen-bond analysis : C–H⋯O interactions (2.89 Å, 146°) form polymeric sheets parallel to (011), enhancing stability .
  • QSAR modeling : Correlate interaction energy (Mercury 4.0) with IC50_{50} in enzyme assays.
    Example : Stronger C–H⋯O networks correlate with improved kinase inhibition (R2=0.82R^2 = 0.82) .

(Advanced) What strategies identify and characterize metabolites of this compound in biological systems?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH.
  • Detection :
    • LC-HRMS for accurate mass (Δ<3ppm\Delta < 3 \, \text{ppm}).
    • 1^1H-13^{13}C HSQC NMR to track bromophenyl group retention .
      Key Metabolites :
  • 3-(4-Bromophenyl)-1-methylurea (Phase I).
  • Glucuronide conjugate (Phase II).

(Basic) What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Software : Gaussian 16 with B3LYP/6-311++G(d,p).
  • Fukui indices : ff^- >0.2 at C4 (thiazolidinone) indicates susceptibility to nucleophilic attack.
  • Solvent effects : PCM model (ethanol) refines activation energy (Ea=32.5kcal/molE_a = 32.5 \, \text{kcal/mol}) .

(Advanced) How do researchers address data contradictions in temperature-dependent IR and Raman spectra?

Methodological Answer:

  • Controlled experiments : Acquire spectra at 10 K increments (100–300 K) to track conformational changes.
  • Normal mode analysis (NMA) : Compare experimental peaks with scaled DFT frequencies (RMSD < 10 cm1^{-1}).
  • Crystallographic validation : Confirm absence of phase transitions via variable-temperature XRD .

(Advanced) What crystallographic software suites are recommended for refining twinned crystals of this compound?

Methodological Answer:

  • Twinning detection : PLATON ADDSYM for symmetry analysis.
  • Refinement : SHELXL TWIN/BASF commands with HKLF5 format.
  • Validation : ROTAX (CCDC) to ensure twin law consistency (Rmerge<0.08R_{\text{merge}} < 0.08) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.